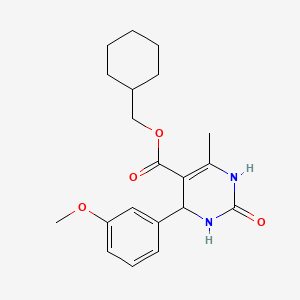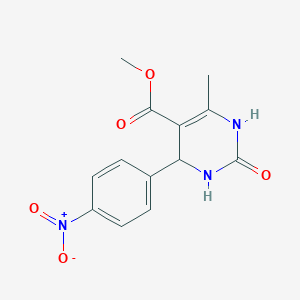![molecular formula C19H26FN3O3 B10814089 methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B10814089.png)
methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro MDMB-BUTINACA 2’-indazole isomer is a synthetic cannabinoid that is structurally similar to other known synthetic cannabinoids. It is primarily used as an analytical reference standard in research and forensic applications . The compound has a molecular formula of C19H26FN3O3 and a molecular weight of 363.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro MDMB-BUTINACA 2’-indazole isomer involves several steps, starting with the preparation of the indazole core. The indazole core is then functionalized with a fluorobutyl group and a methyl ester of 3-methyl-L-valine. The key steps include:
Formation of the Indazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorobutyl Group: This step typically involves nucleophilic substitution reactions where a fluorobutyl halide reacts with the indazole core.
Esterification: The final step involves the esterification of 3-methyl-L-valine with the indazole derivative
Industrial Production Methods
Industrial production of 4-fluoro MDMB-BUTINACA 2’-indazole isomer follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale preparation of the indazole core and fluorobutyl halide.
Automated Reaction Systems: Use of automated systems to control reaction conditions and ensure consistent product quality.
Purification: Techniques such as chromatography and recrystallization are employed to achieve high purity
Chemical Reactions Analysis
Types of Reactions
4-fluoro MDMB-BUTINACA 2’-indazole isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the indazole core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, and substituted analogs .
Scientific Research Applications
4-fluoro MDMB-BUTINACA 2’-indazole isomer is widely used in scientific research, particularly in:
Chemistry: As a reference standard for analytical methods such as mass spectrometry and chromatography.
Biology: Studying the interaction of synthetic cannabinoids with biological systems.
Medicine: Investigating potential therapeutic applications and toxicological effects.
Industry: Quality control and forensic analysis of synthetic cannabinoids
Mechanism of Action
The compound exerts its effects by interacting with cannabinoid receptors in the body, primarily CB1 and CB2 receptors. It mimics the action of natural cannabinoids by binding to these receptors and modulating their activity. This interaction affects various signaling pathways, leading to the compound’s psychoactive and physiological effects .
Comparison with Similar Compounds
Similar Compounds
5F-AMB: Methyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3-methylbutanoate.
MDMB-4en-PINACA: Methyl 2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate.
ADB-BUTINACA: N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
Uniqueness
4-fluoro MDMB-BUTINACA 2’-indazole isomer is unique due to the presence of the fluorobutyl group, which enhances its binding affinity to cannabinoid receptors and increases its potency compared to similar compounds .
Properties
Molecular Formula |
C19H26FN3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C19H26FN3O3/c1-19(2,3)16(18(25)26-4)21-17(24)15-13-9-5-6-10-14(13)22-23(15)12-8-7-11-20/h5-6,9-10,16H,7-8,11-12H2,1-4H3,(H,21,24)/t16-/m1/s1 |
InChI Key |
CIISVUIPBNGYFX-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=C2C=CC=CC2=NN1CCCCF |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=C2C=CC=CC2=NN1CCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide](/img/structure/B10814008.png)
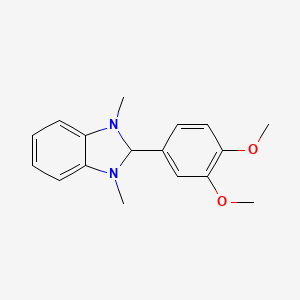
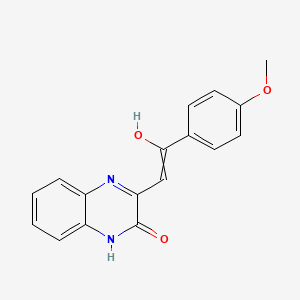
![2-[5-[(4-Tert-butylphenyl)methylsulfanyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B10814021.png)
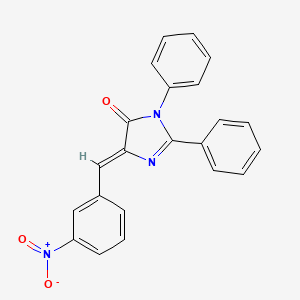
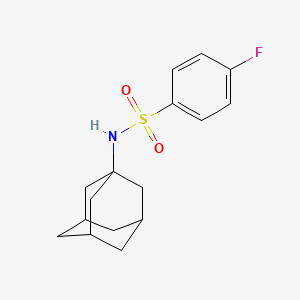
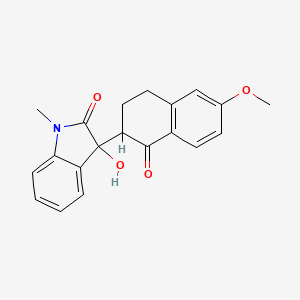
![5-(4-Chlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B10814057.png)
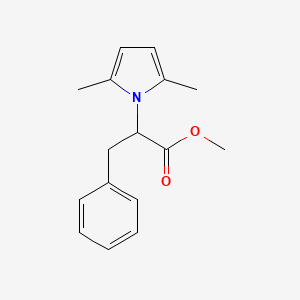
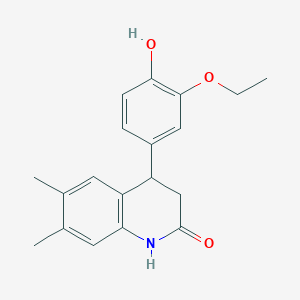
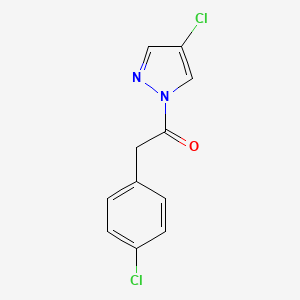
![(NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine](/img/structure/B10814083.png)
